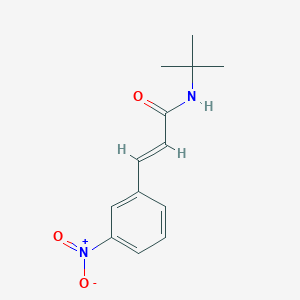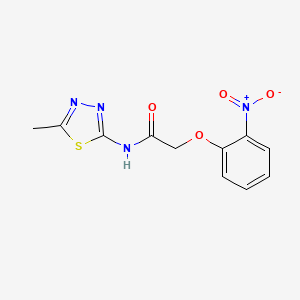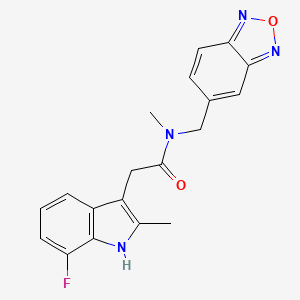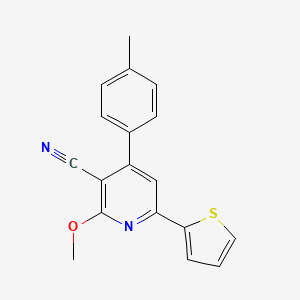![molecular formula C18H19N3O4S B5511526 N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as the compound , typically involves complex organic reactions. One relevant study details the synthesis and characterization of a related quinoxaline compound, highlighting the use of NMR, IR, and X-ray diffraction techniques in its structural elucidation (Xue-mei Li et al., 2006). These methodologies are crucial in confirming the identity and purity of synthesized compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often determined through crystallographic studies. The study by Xue-mei Li et al. (2006) provides crystallographic data, indicating the compound's triclinic crystal system and providing specific measurements such as unit cell dimensions and angles, which are essential for understanding the molecular geometry and spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Compounds like "N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide" often exhibit interesting chemical reactivity due to their functional groups. For instance, sulfonamides and quinoxalines can participate in various chemical reactions, including adsorption and corrosion inhibition, as investigated by Olasunkanmi et al. (2016) in the context of mild steel corrosion inhibition (L. Olasunkanmi et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are often influenced by their molecular structure. The crystallographic study provides insights into the compound's density and molecular packing, which are related to its physical properties (Xue-mei Li et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's behavior in chemical processes. The study on corrosion inhibition by Olasunkanmi et al. (2016) demonstrates the compound's interaction with metal surfaces and its potential to form protective layers, indicating its chemical properties in the context of surface chemistry (L. Olasunkanmi et al., 2016).
科学的研究の応用
Interaction Studies and Molecular Properties Research has explored the interactions of quinoxaline derivatives, which include compounds structurally similar to N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, in various contexts. Studies on the volumetric and acoustic properties of such compounds in aqueous solutions have provided insights into solute-solute, solute-solvent, and solvent-solvent interactions. These interactions are crucial for understanding the behavior of these compounds in biological systems and could have implications for their potential applications in scientific research (Raphael et al., 2015).
Crystal Structure and Biological Activity The conformational study of N-(3,4-dimethylphenyl)methanesulfonamide and related compounds has provided insights into their potential biological activities. The orientation of functional groups within these molecules affects their interaction with biological receptors, which is a critical factor in drug design and pharmacological research (Gowda et al., 2007).
Corrosion Inhibition and Protective Coatings In the context of materials science, quinoxaline derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can form protective films on metal surfaces, preventing acid attack and enhancing the longevity of materials. Such research not only contributes to the fundamental understanding of corrosion mechanisms but also has practical implications for the development of more durable and corrosion-resistant materials (Olasunkanmi et al., 2016).
Synthesis of Ionic Liquids and Environmental Applications Research into the synthesis of ionic liquids through solvent-free conditions has involved quinoxaline derivatives. These studies are relevant for green chemistry and environmental sustainability, as ionic liquids have various industrial applications, including as solvents and catalysts, with reduced environmental impact (Fringuelli et al., 2004).
Antitumor Activity and DNA Interaction Investigations into the antitumor activity of quinoxaline derivatives have highlighted the critical role of specific moieties in determining biological activity. These studies contribute to the development of novel anticancer drugs by providing insights into molecular interactions with DNA and cancer cells (Chilin et al., 2009).
特性
IUPAC Name |
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-6-5-7-14(10-13)21(26(2,24)25)12-18(23)20-11-17(22)19-15-8-3-4-9-16(15)20/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPYFQDQUTGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)


![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

